molecular formula C10H13NO2 B1298301 (R)-4-Amino-4-phenylbutanoic acid CAS No. 201863-97-0

(R)-4-Amino-4-phenylbutanoic acid

Cat. No.: B1298301
CAS No.: 201863-97-0
M. Wt: 179.22 g/mol
InChI Key: QCHLDIVWWGHNQB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Amino-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-phenylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of 4-phenyl-2-butenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of ®-4-Amino-4-phenylbutanoic acid often employs large-scale asymmetric synthesis techniques. These methods utilize chiral ligands and catalysts to produce the compound in high yields and purity. The process involves multiple steps, including the preparation of intermediates, purification, and final crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-4-Amino-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-4-Amino-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in neurotransmission and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and anxiolytic agent.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-Amino-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitter receptors in the brain, leading to its potential effects on mood and cognition. The compound may also influence the synthesis and release of neurotransmitters, contributing to its therapeutic properties.

Comparison with Similar Compounds

®-4-Amino-4-phenylbutanoic acid can be compared with other similar compounds, such as:

    4-Amino-3-phenylbutanoic acid: Differing by the position of the amino group.

    4-Amino-4-(2-methylphenyl)butanoic acid: Differing by the substitution on the phenyl ring.

    4-Amino-4-(4-chlorophenyl)butanoic acid: Differing by the presence of a chlorine atom on the phenyl ring.

Uniqueness: The unique structural features of ®-4-Amino-4-phenylbutanoic acid, including its specific stereochemistry and functional groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4R)-4-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLDIVWWGHNQB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.